crystal structure analysis of 4-Diethylamino-3-ethylphenylboronic acid
crystal structure analysis of 4-Diethylamino-3-ethylphenylboronic acid
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Diethylamino-3-ethylphenylboronic acid
This guide provides a comprehensive, in-depth exploration of the process of determining and analyzing the crystal structure of 4-Diethylamino-3-ethylphenylboronic acid. Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development due to their unique ability to form reversible covalent bonds, which has been exploited in therapeutics like the proteasome inhibitor Bortezomib[1][2][3]. Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships, optimizing drug design, and ensuring the solid-state stability of pharmaceutical compounds[4][5][6][7].
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a field-proven perspective on the causality behind experimental choices, ensuring a self-validating and robust scientific narrative.
Part 1: Synthesis and Material Characterization
A prerequisite to any crystallographic study is the synthesis and purification of high-quality material. The molecular structure of the target compound, 4-Diethylamino-3-ethylphenylboronic acid, is presented below.
1.1. Synthetic Pathway
While a specific synthetic route for 4-Diethylamino-3-ethylphenylboronic acid is not extensively documented, a plausible and efficient method involves the ortho-lithiation of N,N-diethyl-2-ethylaniline followed by borylation. This approach is analogous to established methods for the synthesis of substituted phenylboronic acids[8][9].
Experimental Protocol: Synthesis of 4-Diethylamino-3-ethylphenylboronic acid
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Starting Material Preparation: Begin with commercially available N,N-diethyl-2-ethylaniline. Ensure the starting material is anhydrous, as organolithium reagents are highly sensitive to moisture.
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Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve N,N-diethyl-2-ethylaniline in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a stoichiometric equivalent of n-butyllithium (n-BuLi) solution in hexanes. The reaction mixture is typically stirred at this temperature for 2-4 hours to ensure complete ortho-lithiation. The bulky diethylamino group directs the lithiation to the adjacent ortho position.
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Borylation: To the cooled solution, add triisopropyl borate (B(O-iPr)3) dropwise. The reaction is highly exothermic and should be controlled carefully. Allow the mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl). This hydrolyzes the borate ester to the desired boronic acid.
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Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system like ethyl acetate/hexanes, to yield pure 4-Diethylamino-3-ethylphenylboronic acid as a crystalline solid[10].
1.2. Spectroscopic and Thermal Characterization
Before proceeding to single-crystal studies, it is crucial to confirm the identity and purity of the bulk material.
Table 1: Physicochemical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | To confirm the molecular structure and assess purity. | The spectra should show characteristic peaks corresponding to the diethylamino, ethyl, and phenyl groups, with appropriate chemical shifts and coupling constants. The absence of significant impurity peaks is critical. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+ should be observed at the expected m/z value. |
| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. | Characteristic stretching frequencies for O-H (boronic acid), C-H (aromatic and aliphatic), and C-N bonds are expected. |
| Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) | To determine the melting point, thermal stability, and presence of solvates. | DSC will show an endothermic peak at the melting point. TGA will reveal any weight loss due to solvent evaporation or thermal decomposition. |
| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and phase purity of the bulk sample. | A characteristic diffraction pattern for the crystalline solid should be observed. This pattern can later be compared to the one calculated from the single-crystal structure to confirm the bulk material is the same phase[11]. |
Part 2: Single Crystal Growth
The success of a crystal structure analysis hinges on obtaining a high-quality single crystal. This is often the most challenging and empirical step in the process. For phenylboronic acids, several crystallization techniques can be employed.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
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Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent. An ideal solvent will dissolve the compound completely at an elevated temperature but show limited solubility at room temperature. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and toluene[12][13].
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Solution Preparation: Prepare a saturated or near-saturated solution of 4-Diethylamino-3-ethylphenylboronic acid in the chosen solvent in a clean vial. Gentle heating may be required to fully dissolve the compound.
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Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
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Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for slow evaporation of the solvent over several days to weeks.
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Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on a filter paper.
Part 3: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution[6][7].
3.1. Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize thermal motion and obtain higher quality data, data is typically collected at low temperatures (e.g., 100 K) using a cryostream. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector[7].
3.2. Structure Solution and Refinement
The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary molecular model[7].
This initial model is then refined against the experimental data using a least-squares minimization process. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
3.3. Interpretation of the Crystal Structure
The final refined structure provides a wealth of information:
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Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the 4-Diethylamino-3-ethylphenylboronic acid molecule.
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Intermolecular Interactions: Phenylboronic acids are known to form hydrogen-bonded dimers or polymeric chains through their boronic acid moieties[14]. The analysis will reveal these interactions, as well as any other significant non-covalent interactions like π-π stacking or C-H···π interactions, which dictate the crystal packing.
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Stereochemistry: If applicable, the absolute configuration of chiral centers can be determined.
Table 2: Key Crystallographic Data to be Reported
| Parameter | Description |
| Formula, Molar Mass | Chemical formula and molecular weight. |
| Crystal System, Space Group | The crystal system (e.g., monoclinic, orthorhombic) and the symmetry of the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). |
| Volume, Z | The volume of the unit cell (ų) and the number of molecules per unit cell. |
| Density (calculated) | Calculated density of the crystal (g/cm³). |
| R-factors (R1, wR2) | Indicators of the quality of the fit between the model and the experimental data. Lower values indicate a better fit. |
| Goodness-of-fit (GooF) | A statistical measure of the quality of the refinement. A value close to 1 is ideal. |
Part 4: Discussion and Conclusion
The crystal structure of 4-Diethylamino-3-ethylphenylboronic acid will likely reveal key insights into its solid-state behavior. The conformation of the diethylamino and ethyl groups relative to the phenyl ring will be of interest, as steric hindrance can influence the planarity of the molecule.
A critical aspect of the analysis will be the hydrogen-bonding network established by the boronic acid groups. Phenylboronic acids often form characteristic hydrogen-bonded dimers, creating a cyclic R²₂(8) graph set motif. The presence and geometry of these dimers, or alternative hydrogen-bonding patterns, are fundamental to the crystal packing and the overall stability of the solid form.
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